2-(2-Chloroacetyl)-1,2,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(5H)-one
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Overview
Description
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxo derivatives .
Scientific Research Applications
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Pharmaceuticals: The compound is explored for its antimicrobial and antiviral properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This interaction is often mediated through hydrogen bonding and hydrophobic interactions within the kinase active site .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also have a fused heterocyclic structure and are investigated for their kinase inhibitory properties.
Uniqueness
2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is unique due to its specific chloroacetyl group, which imparts distinct reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and materials .
Properties
CAS No. |
108735-50-8 |
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Molecular Formula |
C7H9ClN4O2 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-(2-chloroacetyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
InChI |
InChI=1S/C7H9ClN4O2/c8-4-5(13)12-7(14)11-3-1-2-9-6(11)10-12/h1-4H2,(H,9,10) |
InChI Key |
VWLYXHMXGKJLCY-UHFFFAOYSA-N |
SMILES |
C1CNC2=NN(C(=O)N2C1)C(=O)CCl |
Isomeric SMILES |
C1CN=C2NN(C(=O)N2C1)C(=O)CCl |
Canonical SMILES |
C1CN=C2NN(C(=O)N2C1)C(=O)CCl |
Synonyms |
1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI) |
Origin of Product |
United States |
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